Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with the molecular formula C18H18ClN3O4S This compound is notable for its unique structure, which includes a thiophene ring, an acetyl group, and a chlorobenzylidene hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone moiety or the thiophene ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-({[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
Uniqueness
Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of the chlorobenzylidene group
Properties
Molecular Formula |
C18H18ClN3O4S |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-(2-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-7-5-6-8-13(12)19/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+ |
InChI Key |
GPZBSDWHXRJQEB-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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